[(3S,4R)-1-(5-fluoro-1,3-benzoxazol-2-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol
Description
[(3S,4R)-1-(5-fluoro-1,3-benzoxazol-2-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzoxazole ring, a pyrazole ring, and a pyrrolidine ring, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
[(3S,4R)-1-(5-fluoro-1,3-benzoxazol-2-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O2/c1-20-6-10(5-18-20)13-8-21(7-11(13)9-22)16-19-14-4-12(17)2-3-15(14)23-16/h2-6,11,13,22H,7-9H2,1H3/t11-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODWSDOSYVVCAH-AAEUAGOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC2CO)C3=NC4=C(O3)C=CC(=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H]2CN(C[C@H]2CO)C3=NC4=C(O3)C=CC(=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of [(3S,4R)-1-(5-fluoro-1,3-benzoxazol-2-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol involves several synthetic routes. One common method includes the reaction of 5-fluoro-1,3-benzoxazole with a suitable pyrrolidine derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired stereochemistry is achieved . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
[(3S,4R)-1-(5-fluoro-1,3-benzoxazol-2-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole or pyrazole rings, often using reagents like sodium hydride or potassium tert-butoxide.
Scientific Research Applications
[(3S,4R)-1-(5-fluoro-1,3-benzoxazol-2-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of [(3S,4R)-1-(5-fluoro-1,3-benzoxazol-2-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting cellular pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
[(3S,4R)-1-(5-fluoro-1,3-benzoxazol-2-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol can be compared with similar compounds such as:
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: This compound shares structural similarities but differs in its functional groups and reactivity.
1-Methylpyrazole: A simpler compound that lacks the benzoxazole and pyrrolidine rings, making it less complex but useful for studying basic pyrazole chemistry.
N-Boc-2-pyrroleboronic acid: Another related compound with different functional groups, used in various synthetic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
